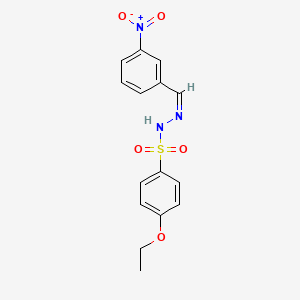![molecular formula C16H10F2N2OS B5401781 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5401781.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide, also known as DFB, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. DFB belongs to the class of thiazole-containing compounds, which have been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act on multiple targets in cells. In cancer cells, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been reported to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to exhibit various biochemical and physiological effects in cells and animals. In cancer cells, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of inflammation, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments, such as its small size, ease of synthesis, and low toxicity. However, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide also has some limitations, such as its low solubility in water and its limited stability in biological systems.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide. One direction is to investigate the potential of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide and its analogs could improve the yield and scalability of the synthesis. Finally, the use of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce its limitations.
Synthesemethoden
The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 3,4-difluoroaniline and 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with thioamide to form N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide. The yield of the synthesis is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-12-7-6-11(8-13(12)18)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJOAJJOXVMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5401705.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3-thiophenesulfonamide](/img/structure/B5401721.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)


![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5401749.png)

![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![7-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5401783.png)
![6-bromo-3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5401795.png)
![3-hydroxy-3-{[(3-hydroxypropyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5401801.png)